6-Hydroxyindoramin-d5 Hydrochloride
Description
6-Hydroxyindoramin-d5 Hydrochloride is a deuterium-labeled analog of indoramin, a selective α1-adrenoceptor antagonist. This compound serves as an internal standard in analytical and pharmacokinetic studies, enabling precise quantification of indoramin in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is C₂₂H₂₁D₅ClN₃O₂, with a molecular weight of 404.94 g/mol. The incorporation of five deuterium atoms at specific positions minimizes isotopic interference, enhancing analytical accuracy in drug metabolism and bioavailability studies .
Properties
Molecular Formula |
C₂₂H₂₁D₅ClN₃O₂ |
|---|---|
Molecular Weight |
404.94 |
Synonyms |
N-[1-[2-(6-Hydroxy-1H-indol-3-yl)ethyl]-4-piperidinyl]-benzamide-d5 Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares 6-Hydroxyindoramin-d5 Hydrochloride with structurally or functionally related compounds, focusing on molecular properties, applications, and research significance.
Deuterated Hydrochloride Salts as Internal Standards
Deuterated analogs like 6-Hydroxyindoramin-d5 HCl are critical for distinguishing target analytes from endogenous matrix components in mass spectrometry. Below is a comparative analysis with other deuterated standards:
Table 1: Deuterated Hydrochloride Salts in Analytical Research
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 6-Hydroxyindoramin-d5 HCl | C₂₂H₂₁D₅ClN₃O₂ | 404.94 | Internal standard for indoramin studies |
| Medrylamine-d5 HCl | C₁₈H₁₉D₅ClNO₂ | 326.87 | Internal standard for medrylamine |
| Histaphen-d5 HCl | C₁₈H₁₉D₅ClNO₂ | 326.87 | Pharmacokinetic studies of antihistamines |
Key Findings :
- Molecular Weight Differences : The higher molecular weight of 6-Hydroxyindoramin-d5 HCl (404.94 vs. 326.87 g/mol for Medrylamine-d5 HCl) reflects its larger indole-derived structure, which influences chromatographic retention times and ionization efficiency in LC-MS .
- Deuterium Placement : Deuterium in 6-Hydroxyindoramin-d5 HCl is strategically positioned to avoid metabolic interference, ensuring stable isotopic labeling during drug degradation studies .
Non-Deuterated Hydrochloride Salts in Therapeutics
Many hydrochloride salts are used as active pharmaceutical ingredients (APIs). While structurally distinct from 6-Hydroxyindoramin-d5 HCl, their pharmacological roles highlight the versatility of hydrochloride formulations:
Table 2: Therapeutic Hydrochloride Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Use |
|---|---|---|---|
| Tapentadol HCl | C₁₄H₂₂ClNO₂ | 283.79 | Analgesic (μ-opioid agonist) |
| Ropinirole HCl | C₁₆H₂₅ClN₂O₂ | 313.84 | Dopamine agonist (Parkinson’s) |
| Dicyclomine HCl | C₁₉H₃₆ClNO₂ | 345.95 | Antispasmodic (irritable bowel) |
Key Differences :
- Structural Complexity : The indole backbone of 6-Hydroxyindoramin-d5 HCl contrasts with the morphinan (Tapentadol) or tropane (Dicyclomine) structures of other hydrochlorides, affecting solubility and detection thresholds .

Hydrochloride Salts in Biochemical Research
Compounds like Pyridoxamine Dihydrochloride (vitamin B6 derivative) and 5-Hydroxydopamine HCl demonstrate the diverse applications of hydrochloride salts:
Table 3: Hydrochloride Salts in Biochemical Studies
| Compound | Molecular Formula | Molecular Weight (g/mol) | Research Application |
|---|---|---|---|
| Pyridoxamine Dihydrochloride | C₈H₁₄Cl₂N₂O₂ | 241.11 | Cofactor in enzyme studies |
| 5-Hydroxydopamine HCl | C₈H₁₂ClNO₂ | 189.64 | Neurotoxin (dopaminergic lesions) |
Contrast with 6-Hydroxyindoramin-d5 HCl :
- Analytical vs. Functional Use : Pyridoxamine and 5-Hydroxydopamine HCl are directly involved in biochemical pathways, whereas 6-Hydroxyindoramin-d5 HCl serves as a passive reference standard .
- Safety Profiles : 6-Hydroxyindoramin-d5 HCl requires handling under laboratory safety protocols (e.g., OSHA HCS standards), similar to other hydrochlorides, but lacks the neurotoxic risks associated with 5-Hydroxydopamine HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

